molecular formula C9H16N2O3 B3156961 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid CAS No. 842972-57-0

1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid

Cat. No.: B3156961
CAS No.: 842972-57-0
M. Wt: 200.23 g/mol
InChI Key: QLDBUSWOBFBPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H16N2O3 This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

The synthesis of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of piperidine with ethyl chloroformate to form an intermediate, which is then reacted with ethyl carbamate to yield the desired product. The reaction conditions typically involve the use of a base, such as sodium hydroxide, and an organic solvent, such as dichloromethane, to facilitate the reaction.

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically converts the piperidine ring into a more oxidized form, such as a lactam.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine ring are replaced by other nucleophiles. Common reagents for these reactions include alkyl halides and amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lactams, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: In synthetic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.

    Biology: In biological research, the compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.

    Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs. Its structure allows for the design of molecules that can interact with specific biological targets, such as receptors or enzymes.

    Industry: In industrial applications, this compound can be used in the production of polymers, coatings, and other materials. Its reactivity and functional groups make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may act as an inhibitor or activator of a particular enzyme, modulating its activity and affecting cellular processes.

Comparison with Similar Compounds

1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

    Piperidine-4-carboxylic acid: This compound lacks the carbamoyl-ethyl group, making it less versatile in terms of chemical modifications.

    N-Carbamoyl-piperidine:

    Piperidine-3-carboxylic acid: This isomer has the carboxylic acid group in a different position, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications.

Properties

IUPAC Name

1-(3-amino-3-oxopropyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c10-8(12)3-6-11-4-1-7(2-5-11)9(13)14/h7H,1-6H2,(H2,10,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDBUSWOBFBPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(2-Carbamoyl-ethyl)-piperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.